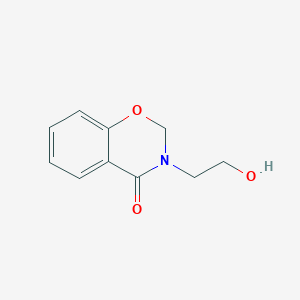

3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.202. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plant Defense Chemicals

3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one, a type of hydroxamic acid (4-hydroxy-1,4-benzoxazin-3-ones), has been identified as a defense chemical in the Gramineae family, playing a crucial role in the defense of cereals against pests and diseases. These compounds are involved in the detoxification of herbicides and exhibit allelopathic effects, suggesting their potential for more intensive exploitation in cereal crops (Niemeyer, 1988).

Antimicrobial and Phytotoxic Activity

Research has shown that 1,4-benzoxazin-3(4H)-one derivatives exhibit a wide range of biological activities, including antifungal, antimicrobial, and antifeedant effects. These compounds have also been studied for their potential as natural herbicide models due to their phytotoxic effects, highlighting their versatility and the importance of their degradation products in chemical defense mechanisms (Macias et al., 2009).

Synthetic Applications and Pharmaceutical Potential

The synthesis of 1,4-benzoxazin-3(4H)-ones, including this compound, has been explored for the development of new pharmaceuticals. These compounds have been employed in the development of potent alternate substrate inhibitors of human leukocyte elastase, suggesting their potential in designing new therapeutic agents (Krantz et al., 1990).

Green Chemistry and Environmental Applications

Studies have also focused on environmentally benign synthesis methods for benzoxazinone derivatives, emphasizing the importance of green chemistry principles in the synthesis of these compounds. For instance, the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ones has been achieved through methods that reduce the environmental impact, showcasing the potential of these compounds in sustainable chemistry applications (Zidar & Kikelj, 2008).

Mechanism of Action

Target of Action

Similar compounds such as benzofurans are known to have antimicrobial properties . They interact with biomolecules that have at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .

Mode of Action

For instance, Palmitoylethanolamide (PEA), an endogenous fatty acid amide, binds to a nuclear receptor, exerting a variety of biological effects, some related to chronic inflammation and pain .

Biochemical Pathways

For example, acrylic polymers, which share some structural similarities, have been found to be degraded by microorganisms through specific enzymes and metabolic pathways .

Pharmacokinetics

They are known to exhibit different pharmacokinetic behavior based on their molecular properties . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can significantly impact their bioavailability.

Result of Action

For instance, 2-Hydroxyethyl methacrylate (HEMA), a methacrylate commonly used in dentistry, has been reported to induce genotoxic effects .

Action Environment

The action, efficacy, and stability of 3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction, which involves similar compounds, is known to be influenced by the reaction conditions, including the presence of a stable, readily prepared, and environmentally benign organoboron reagent .

Properties

IUPAC Name |

3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-6-5-11-7-14-9-4-2-1-3-8(9)10(11)13/h1-4,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGPULOAWIAZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C(=O)C2=CC=CC=C2O1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701182.png)

![4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2701189.png)

![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2701191.png)

![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2701192.png)

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile](/img/structure/B2701195.png)

![N-cyclopentyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701199.png)

![[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea](/img/structure/B2701201.png)